Benzyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate
Description
Benzyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a pyrimidinone-based compound characterized by a central 1,6-dihydropyrimidin-6-one core. Key structural features include:
- Thioether linkage: A sulfur atom bridges the pyrimidinone ring and the benzyl acetate moiety.
- Substituents: The 4-amino group and the 5-position furan-2-carboxamido group contribute to its electronic and steric properties.
- Benzyl ester: The terminal benzyl group may influence lipophilicity and pharmacokinetic behavior.
Properties
IUPAC Name |
benzyl 2-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c19-15-14(20-16(24)12-7-4-8-26-12)17(25)22-18(21-15)28-10-13(23)27-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,24)(H3,19,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUHDIRBZHZIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a complex organic compound that belongs to the class of pyrimidine derivatives. Its unique structural arrangement suggests significant potential in medicinal chemistry, particularly in the development of therapeutic agents for various diseases. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O4S |
| Molecular Weight | 378.41 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not extensively documented; requires empirical determination |
| Stability | Stable under standard laboratory conditions; sensitive to hydrolysis |
The presence of a thioacetate moiety and a substituted pyrimidine ring indicates that this compound may interact with various biological targets involved in cellular proliferation pathways.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. The mechanism is likely related to the compound's ability to interfere with nucleic acid synthesis and cellular metabolism.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Activity : Potential antioxidant properties could mitigate oxidative stress in cells, contributing to its therapeutic effects .
Case Studies and Experimental Findings
While specific case studies on this compound are scarce, related compounds have shown promising results:
- Study on Pyrimidine Derivatives : A study highlighted that certain pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Antiviral Screening : Research on other N-Heterocycles indicated that modifications at C-2 and N-3 positions enhanced reverse transcriptase inhibitory activity significantly compared to standard antiviral drugs .
- Mechanistic Insights : Experimental validation through biological assays is essential for confirming the proposed mechanisms of action and efficacy against specific targets.
Scientific Research Applications
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thioacetate and the pyrimidine derivatives. Optimization techniques such as chromatography are often employed to enhance yield and purity.
The proposed mechanism of action for Benzyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate suggests that it interacts with specific biological targets involved in cellular proliferation pathways. This interaction may modulate relevant biological processes, making it a candidate for further investigation in cancer therapies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that derivatives with pyrimidine structures can effectively inhibit EGFR tyrosine kinase, a common target in cancer treatment .
Antiviral Properties
Recent investigations into N-benzyl-furo-pyrimidines have highlighted their potential as antiviral agents. These compounds demonstrate activity against viral infections by inhibiting viral replication mechanisms . The structural similarities between these compounds and this compound suggest that it may also possess antiviral properties.
Anti-inflammatory Effects
Compounds derived from furochromones have shown promising anti-inflammatory activities. Given the structural characteristics of Benzyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-y)thio)acetate, it may similarly exhibit such properties, warranting further exploration in inflammatory disease models .
Case Studies and Experimental Findings
Numerous studies have documented the biological activities of similar pyrimidine derivatives:
- EGFR Inhibition : A study demonstrated that certain furo-pyrimidine derivatives showed comparable efficacy to Erlotinib, a well-known EGFR inhibitor used in cancer therapy .
- Inflammation Models : Research on furochromone derivatives indicated significant inhibition of mast cell degranulation and leukotriene B4 production, suggesting a pathway for developing anti-inflammatory drugs .
- Anticonvulsant Activity : Some pyrimidine derivatives have been tested for anticonvulsant effects in animal models, showing protective effects against seizures .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidinone-Based Compounds
Key Observations:
Substituent Diversity: The 5-position varies between amino (target compound), cyano (3h, 5d, 5e), and unsubstituted (18). The 4-position in the target compound features an amino group, whereas analogs like 3h and 5d have aryl groups (phenoxymethylphenyl, fluorophenyl), which may improve hydrophobic interactions in enzyme binding .
Thioether Functionalization: The benzyl ester in the target compound contrasts with methyl/ethyl esters (3h, 5d) and acetamide groups (18, ).
Biological Activity :
- SecA inhibitors (e.g., 3h) prioritize aryl substituents for bacterial membrane penetration .
- Aldose reductase inhibitors (e.g., 5d) favor fluorophenyl/chlorophenyl groups for selective enzyme interaction . The target compound’s furan-2-carboxamido group, with its planar heterocycle, may mimic aryl interactions in enzyme pockets.
Physicochemical and Pharmacokinetic Properties
Table 2: Molecular Properties of Selected Compounds
- Hydrogen Bonding: The 4-amino and furan-2-carboxamido groups in the target compound may enhance aqueous solubility relative to cyano-substituted analogs .
Q & A
Basic: What are the recommended synthetic routes for Benzyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. A common approach includes:
- Step 1: Condensation of substituted pyrimidine intermediates with thioacetate derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage .
- Step 2: Amidation of the 5-position using furan-2-carboxylic acid derivatives, often employing coupling agents like EDCl/HOBt in anhydrous DCM .
- Step 3: Benzyl ester protection of the carboxyl group via benzyl bromide in the presence of a base (e.g., TEA) .
Key Considerations: Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify the pyrimidine ring substitution pattern, thioether linkage, and benzyl ester integrity. For example, the thioacetate methylene group typically appears as a singlet near δ 3.8–4.2 ppm in ¹H NMR .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ = 433.87 for C₁₈H₁₆ClN₅O₄S) and fragmentation patterns .
- X-ray Crystallography: For absolute configuration determination, use SHELXL refinement (via SHELX programs) to resolve ambiguities in stereochemistry .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during the thioether formation step?
Methodological Answer:
Low yields in thioether coupling often arise from competing oxidation or steric hindrance. Strategies include:
- Solvent Optimization: Replace polar aprotic solvents (DMF) with THF or DCM to reduce side reactions .
- Catalyst Screening: Test Pd/Cu catalysts for enhanced regioselectivity, as seen in analogous thiazolo-pyrimidine syntheses .
- Temperature Control: Lower reaction temperatures (0–5°C) to suppress disulfide formation .
Validation: Compare yields using DOE (Design of Experiments) and analyze by HPLC to quantify byproducts .
Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular cytotoxicity) may arise from:
- Assay Conditions: Variances in pH, co-solvents (e.g., DMSO concentration), or incubation time can alter compound stability .
- Metabolic Stability: Evaluate metabolic degradation using liver microsomes or S9 fractions to assess if active metabolites contribute to observed effects .
- Target Engagement: Confirm direct binding via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to rule off-target effects .
Example: If IC₅₀ values differ between recombinant enzyme and cell-based assays, perform cellular thermal shift assays (CETSA) to verify target engagement .
Advanced: What computational approaches are recommended to predict the compound’s reactivity with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase or kinases) based on the pyrimidine scaffold’s electron-deficient nature .
- MD Simulations: Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility of the furan-2-carboxamido group .
- QSAR Modeling: Corrogate substituent effects (e.g., benzyl vs. methyl esters) on bioactivity using datasets from analogs like Ethyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate .
Basic: How can researchers characterize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS. The benzyl ester is prone to hydrolysis in acidic conditions, requiring esterase-free validation .
- Light/Thermal Stability: Expose to UV light (254 nm) and elevated temperatures (40–60°C) to identify decomposition pathways (e.g., thioether oxidation) .
Advanced: What strategies are effective for regioselective functionalization of the pyrimidine ring?
Methodological Answer:
Regioselectivity challenges arise due to the pyrimidine ring’s electronic asymmetry. Solutions include:
- Directed Metalation: Use LDA (Lithium Diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching with sulfur nucleophiles .
- Protecting Group Strategy: Temporarily block reactive sites (e.g., amino groups with Boc protection) to direct substitution to the 2- or 5-positions .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR Knockout Models: Generate cell lines lacking putative targets (e.g., kinases) to assess dependency on the compound’s activity .
- Chemical Proteomics: Use affinity-based probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
